molecular formula C11H8BrNS B372769 2-Bromo-6-phenylsulfanylpyridine CAS No. 76700-38-4

2-Bromo-6-phenylsulfanylpyridine

Cat. No. B372769
CAS RN: 76700-38-4
M. Wt: 266.16g/mol
InChI Key: GXCVCXCIVJREKE-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylsulfanylpyridine is a useful research compound. Its molecular formula is C11H8BrNS and its molecular weight is 266.16g/mol. The purity is usually 95%.
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properties

CAS RN

76700-38-4

Product Name

2-Bromo-6-phenylsulfanylpyridine

Molecular Formula

C11H8BrNS

Molecular Weight

266.16g/mol

IUPAC Name

2-bromo-6-phenylsulfanylpyridine

InChI

InChI=1S/C11H8BrNS/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H

InChI Key

GXCVCXCIVJREKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To sodium hydride, 0.91 g, (22.3 mmol) (washed with hexane) is added, under nitrogen, 8 ml of tetrahydrofuran. The suspension is then cooled in an ice bath. Thiophenol (2.32 g, 21.1 mmol) in 8 ml of tetrahydrofuran is added dropwise over 30 minutes, after which 4 ml of hexamethylphosphorictriamide is added. The solution is added dropwise over 15 hr to 5 g (21.1 mmol) 2,6-dibromopyridine in 8 ml tetrahydrofuran and 2 ml hexamethylphosphorictriamide at 24°. The reaction mixture is stirred overnight under nitrogen. After addition of 2 ml hexamethylphosphorictriamide, the solution is refluxed for 3 days, then diluted with water and extracted with ether, washed with 5% sodium hydroxide (2×), water (3×) and brine, dried over magnesium sulfate and concentrated. The residue is finally washed with 100 ml cold (ice bath) hexane to give 2-bromo-6-phenylthiopyridine, m.p. 47°.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
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21.1 mmol
Type
reactant
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8 mL
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solvent
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2 mL
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0 (± 1) mol
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2 mL
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Reaction Step Four
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4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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